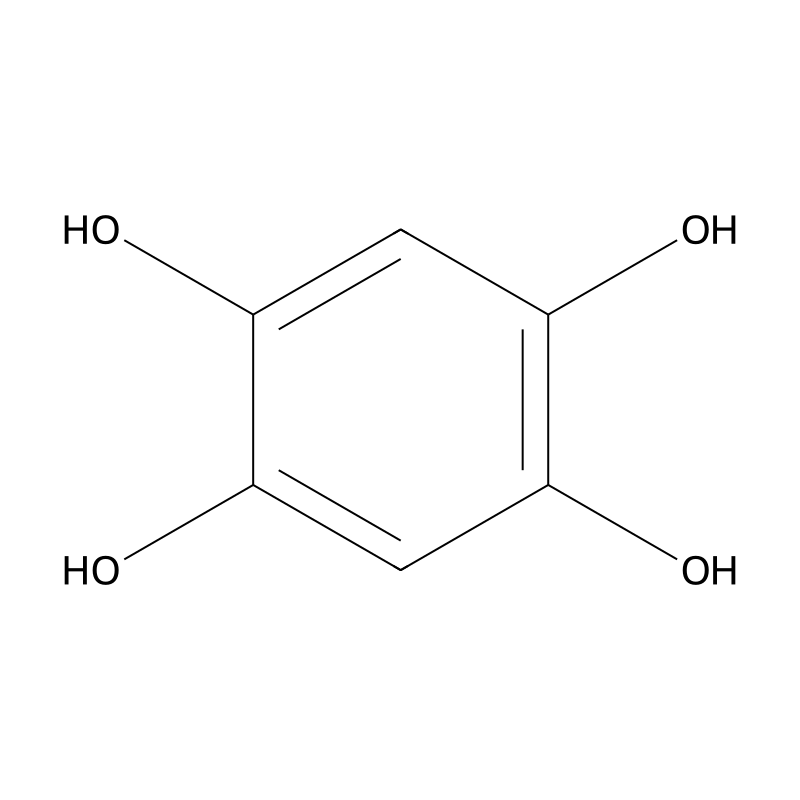1,2,4,5-Benzenetetrol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- High water solubility: This allows for easier manipulation and potential use in biological systems. [Source: ]
- Redox properties: The presence of multiple hydroxyl groups makes it a potential reducing agent or antioxidant. [Source: ]
- Stability: It exhibits good thermal stability with a melting point of 170-173°C and a boiling point of 360-365°C. [Source: ]
Here are some specific areas where 1,2,4,5-benzenetetrol is being investigated:
- Biomedical research: Its potential antioxidant properties are being studied in the context of free radical scavenging and oxidative stress management. However, further research is needed to explore its efficacy and safety in biological systems.
- Material science: Due to its multiple hydroxyl groups, it may have potential applications in the development of new materials with specific functionalities, such as polymers or sensors. However, this area requires further exploration.
1,2,4,5-Benzenetetrol, also known as 1,2,4,5-tetrahydroxybenzene, is an aromatic compound characterized by the presence of four hydroxyl groups attached to a benzene ring. Its molecular formula is C₆H₆O₄, and it is classified as a derivative of 2,5-dihydroxy-1,4-benzoquinone. This compound exhibits a complex structure that allows for various chemical interactions and biological activities. The unique arrangement of hydroxyl groups contributes to its solubility in water and its ability to participate in hydrogen bonding, making it a versatile compound in both synthetic and natural processes .
There is no current research on the specific mechanism of action of 1,2,4,5-benzenetetrol in biological systems. However, its structural similarity to other polyphenols suggests it might possess antioxidant properties by scavenging free radicals []. Further research is needed to elucidate its potential biological activities.
- Toxicity: Data on the toxicity of 1,2,4,5-benzenetetrol is not available.
- Flammability: Limited data exists, but the presence of hydroxyl groups suggests a potentially higher flash point compared to unsubstituted benzene [].
- Reactivity: Information on specific reactivity hazards is not available. However, the presence of multiple hydroxyl groups suggests potential reactivity with strong acids or bases.
- Oxidation: It can be oxidized to form quinones or other aromatic compounds.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Substitution Reactions: The presence of hydroxyl groups makes it susceptible to electrophilic substitution reactions on the benzene ring.
These reactions are essential for synthesizing more complex organic molecules and functionalized benzenes .
Research indicates that 1,2,4,5-Benzenetetrol exhibits various biological activities. Its antioxidant properties are particularly noteworthy, as the compound can scavenge free radicals and reduce oxidative stress. Additionally, studies have shown potential anti-inflammatory effects and cytotoxicity against certain cancer cell lines. These properties make it a candidate for further investigation in pharmacological applications .
Several methods exist for synthesizing 1,2,4,5-Benzenetetrol:
- Catalytic Hydrogenation: This method involves the catalytic hydrogenation of 2,5-dihydroxy-1,4-benzoquinone in a mutual solvent. This process effectively adds hydrogen across the double bonds to yield 1,2,4,5-Benzenetetrol .
- Reduction Reactions: Other reduction methods using various reducing agents can also yield this compound from related precursors.
These synthesis pathways are crucial for producing 1,2,4,5-Benzenetetrol in laboratory settings for research and application purposes .
1,2,4,5-Benzenetetrol finds applications across several domains:
- Chemical Industry: It serves as a precursor for synthesizing functionalized aromatic compounds.
- Pharmaceuticals: Given its biological activity, it is investigated for potential use in drug development.
- Material Science: The compound's properties may be utilized in creating specialized materials with desired chemical characteristics .
Interaction studies involving 1,2,4,5-Benzenetetrol focus on its reactivity with various biological molecules and its role in biochemical pathways. Research has demonstrated its ability to interact with proteins and nucleic acids through hydrogen bonding and π–π stacking interactions. These interactions are critical for understanding its mechanism of action in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1,2,4,5-Benzenetetrol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dihydroxybenzene | C₆H₆O₂ | Two hydroxyl groups; less complex than 1,2,4,5-Benzenetetrol |
| 1,3-Dihydroxybenzene | C₆H₆O₂ | Hydroxyl groups at different positions; different reactivity |
| 2-Hydroxy-1-naphthol | C₁₀H₈O₂ | Contains a naphthalene structure; used in dye synthesis |
| Pyrogallol | C₆H₆O₃ | Three hydroxyl groups; strong antioxidant properties |
Uniqueness of 1,2,4,5-Benzenetetrol
The uniqueness of 1,2,4,5-Benzenetetrol lies in its specific arrangement of four hydroxyl groups on the benzene ring. This configuration enhances its solubility and reactivity compared to similar compounds with fewer hydroxyl groups. Its distinct biological activities further differentiate it from other phenolic compounds .
This comprehensive overview highlights the significance of 1,2,4,5-Benzenetetrol in both chemical research and potential applications across various fields.








